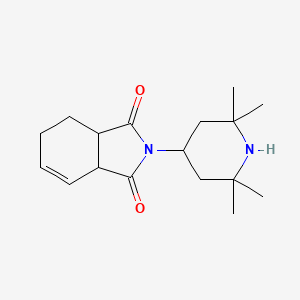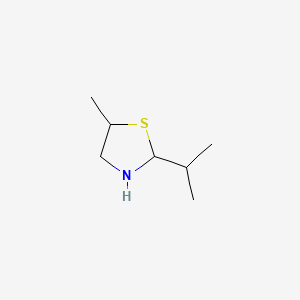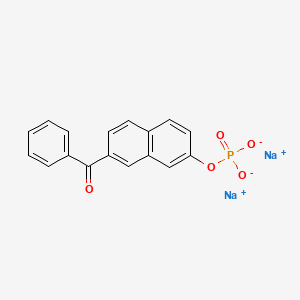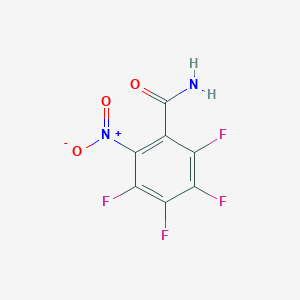
1H-Benzimidazole, 2-(2-furanyl)-, mixt. with pentachloronitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(2-furanyl)-, mixt with pentachloronitrobenzene is a chemical compound that combines the properties of two distinct molecules: 1H-Benzimidazole, 2-(2-furanyl)- and pentachloronitrobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(2-furanyl)- typically involves the condensation of o-phenylenediamine with furfural under acidic conditions. The reaction is carried out by adding furfural to a solution of o-phenylenediamine in the presence of an acid catalyst, such as hydrochloric acid, and heating the mixture to promote the formation of the benzimidazole ring .
For the preparation of pentachloronitrobenzene, chlorination of nitrobenzene is performed using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is exothermic and requires careful control of temperature and chlorine flow to ensure complete chlorination .
Industrial Production Methods
Industrial production of 1H-Benzimidazole, 2-(2-furanyl)- involves large-scale synthesis using automated reactors to control reaction conditions precisely. The process includes purification steps such as recrystallization and chromatography to obtain high-purity products .
Pentachloronitrobenzene is produced industrially through continuous chlorination processes, where nitrobenzene is fed into a reactor with chlorine gas and a catalyst. The product is then purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Pentachloronitrobenzene primarily undergoes:
Nucleophilic substitution: Due to the presence of electron-withdrawing chlorine atoms, it readily undergoes nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Oxides of benzimidazole.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzimidazoles and derivatives of pentachloronitrobenzene.
Scientific Research Applications
1H-Benzimidazole, 2-(2-furanyl)- is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as antifungal agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Pentachloronitrobenzene is primarily used as a fungicide in agriculture and as an intermediate in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(2-furanyl)- involves its interaction with biological targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways depend on the specific biological context and the target organism .
Pentachloronitrobenzene acts by disrupting cellular processes in fungi, leading to their death. It interferes with fungal cell membrane integrity and enzyme function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)benzimidazole: Similar structure but lacks the pentachloronitrobenzene component.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Nitrobenzene derivatives: Compounds with different degrees of chlorination and nitration.
Uniqueness
1H-Benzimidazole, 2-(2-furanyl)-, mixt. with pentachloronitrobenzene is unique due to the combination of benzimidazole and pentachloronitrobenzene, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76130-39-7 |
|---|---|
Molecular Formula |
C17H8Cl5N3O3 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-benzimidazole;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C11H8N2O.C6Cl5NO2/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h1-7H,(H,12,13); |
InChI Key |
KPOZKEDGEMVWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



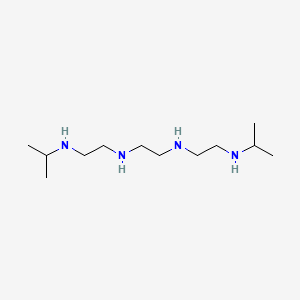

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
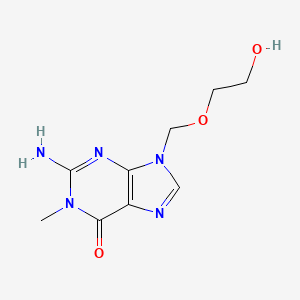
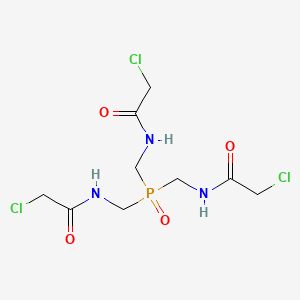
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
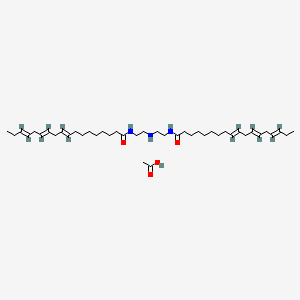
![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)
